1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride
CAS No.: 2742656-08-0
Cat. No.: VC11554862
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742656-08-0 |
|---|---|
| Molecular Formula | C9H11ClF3NO |
| Molecular Weight | 241.64 g/mol |
| IUPAC Name | [2-methoxy-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3NO.ClH/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13;/h2-4H,5,13H2,1H3;1H |
| Standard InChI Key | ILPBYRGNDNDFQX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(F)(F)F)CN.Cl |
Introduction
Structural Identity and Molecular Characteristics
1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a hydrochloride salt derived from the primary amine 2-methoxy-4-(trifluoromethyl)benzylamine. The compound’s molecular formula is , with a molecular weight of 241.64 g/mol . Its structure features:
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A benzene ring substituted with a methoxy group (-OCH) at the 2-position and a trifluoromethyl group (-CF) at the 4-position.
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A methylamine (-CHNH) side chain at the benzylic position, protonated to form the hydrochloride salt .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.64 g/mol | |
| Refractive Index | 1.4798 | |
| Purity | ≥97% | |
| Sensitivity | Air-sensitive | |
| Storage Conditions | Inert atmosphere, dry environment |
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design . The methoxy group contributes to electronic modulation of the aromatic ring, influencing reactivity in substitution reactions .
Synthesis and Manufacturing
Synthetic Route to the Free Amine
The free base 2-methoxy-4-(trifluoromethyl)benzylamine is synthesized via a multi-step process:
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Functionalization of the Benzene Ring:
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Amination:
Formation of the Hydrochloride Salt
The hydrochloride salt is obtained by treating the free amine with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether . The reaction proceeds as:
Crystallization yields a stable, hygroscopic solid suitable for storage and handling .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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H NMR: Peaks corresponding to the methoxy group ( ppm), aromatic protons ( ppm), and benzylic methylene group ( ppm) .
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a purity of ≥97%, with retention times consistent with structurally analogous benzylamine derivatives .
Applications in Pharmaceutical Research
The compound’s structural motifs align with bioactive molecules in medicinal chemistry:
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Trifluoromethyl Group: Enhances binding affinity to hydrophobic enzyme pockets and improves blood-brain barrier penetration .
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Primary Amine: Serves as a handle for conjugation with carboxylic acids or carbonyl groups in prodrug design .
Case Study: Antimicrobial Agents
Vanillic acid derivatives modified with trifluoromethyl groups exhibit enhanced antibacterial activity . The title compound’s amine functionality allows derivatization into Schiff bases or urea analogs, broadening its utility in antimicrobial drug discovery .
Future Directions
Research opportunities include:
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